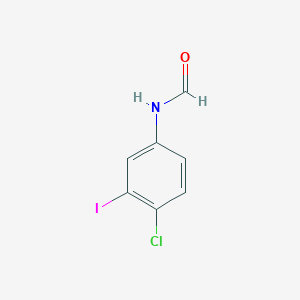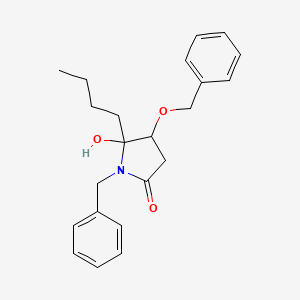
9-(Hydroxymethyl)nonadecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Hydroxymethyl)nonadecan-10-one is an organic compound with the molecular formula C20H40O2 It is characterized by the presence of a hydroxymethyl group attached to the ninth carbon of a nonadecan-10-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxymethyl)nonadecan-10-one typically involves multi-step organic reactions. One common method includes the oxidation of a precursor alcohol to form the ketone group, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output. The choice of raw materials and reaction conditions is critical to achieving consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Hydroxymethyl)nonadecan-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 9-(carboxymethyl)nonadecan-10-one.
Reduction: Formation of 9-(hydroxymethyl)nonadecan-10-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(Hydroxymethyl)nonadecan-10-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-(Hydroxymethyl)nonadecan-10-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Nonadecanone: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
9-(Hydroxymethyl)octadecan-10-one: Similar structure but with a shorter hydrocarbon chain, affecting its physical and chemical characteristics.
Uniqueness
9-(Hydroxymethyl)nonadecan-10-one is unique due to its specific combination of functional groups and chain length, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
891202-41-8 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
9-(hydroxymethyl)nonadecan-10-one |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-20(22)19(18-21)16-14-12-10-8-6-4-2/h19,21H,3-18H2,1-2H3 |
Clé InChI |
FSRGTHLEMHGOFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C(CCCCCCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)

![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)




![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
